Clonidine-d4: Structural Dynamics and Bioanalytical Utility
Clonidine-d4: Structural Dynamics and Bioanalytical Utility
A Technical Guide for Drug Development & Bioanalysis
Executive Summary
Clonidine-d4 (hydrochloride) is the stable isotope-labeled analog of clonidine, a centrally acting
This guide dissects the chemical structure, physicochemical properties, and critical experimental protocols required to utilize Clonidine-d4 effectively in pharmacokinetic (PK) and toxicological studies.
Part 1: Chemical Identity & Structural Analysis
Structural Composition
Clonidine-d4 differs from its parent compound (Clonidine) by a mass shift of +4 Daltons. This shift is achieved by replacing the four hydrogen atoms on the ethylene bridge of the imidazolidine ring with deuterium. This specific labeling position is chemically stable and resistant to back-exchange in aqueous solvents, ensuring isotopic integrity during sample processing.
Key Chemical Data:
-
Chemical Name: 2-[(2,6-Dichlorophenyl)imino]imidazolidine-d4 hydrochloride
-
Molecular Formula:
[1][5] -
Molecular Weight: 270.58 g/mol (Salt); ~234.12 g/mol (Free Base)
-
Isotopic Purity: Typically
deuterated forms ( )[1][5]
Structural Visualization
The following diagram illustrates the chemical connectivity, highlighting the deuterated imidazolidine ring which is critical for the mass spectral shift.
Figure 1: Structural schematic of Clonidine-d4 highlighting the deuterated imidazolidine ring responsible for the +4 Da mass shift used in MS detection.[1][3][5]
Part 2: Physicochemical Properties[7]
Understanding the physicochemical behavior of Clonidine-d4 is essential for optimizing extraction recovery and chromatographic retention. Because deuterium has a negligible effect on lipophilicity compared to hydrogen, Clonidine-d4 co-elutes with Clonidine, which is ideal for compensating matrix effects.
| Property | Value / Description | Impact on Protocol |
| Solubility | Soluble in Methanol, DMSO, Water | Stock solutions should be prepared in Methanol. |
| pKa | ~8.0 (Basic) | Extraction requires alkaline pH adjustment (pH > 9) to ensure the molecule is in its non-ionized free-base form for Liquid-Liquid Extraction (LLE). |
| Hygroscopicity | Hygroscopic solid | Store desiccated at -20°C. Equilibrate to room temperature before weighing to prevent water uptake errors. |
| LogP | ~1.6 (Octanol/Water) | Moderate lipophilicity allows for retention on C18 columns and extraction into organic solvents like Hexane/Ethyl Acetate. |
Part 3: Bioanalytical Application (LC-MS/MS)
The primary utility of Clonidine-d4 is as an Internal Standard (IS). In LC-MS/MS, the IS must behave identically to the analyte during extraction and ionization but remain spectrally distinct.
The "Cross-Talk" Phenomenon
Researchers must verify that the Clonidine-d4 standard does not contain unlabeled Clonidine (
Mass Spectrometry Transitions
Quantification is performed using Multiple Reaction Monitoring (MRM). The fragmentation pattern typically involves the loss of the imidazolidine ring.
-
Clonidine (
): Precursor 230.1 Product 44.1 (Imidazoline ring fragment) -
Clonidine-d4 (
): Precursor 234.1 Product 48.1 (Deuterated Imidazoline ring fragment)
Note: The product ion shift from 44 to 48 confirms the label is on the ring.
Experimental Workflow
The following diagram outlines a validated workflow for processing plasma samples.
Figure 2: Step-by-step bioanalytical workflow for Clonidine quantification using Clonidine-d4 as the internal standard.
Part 4: Detailed Experimental Protocol
Objective: Quantify Clonidine in human plasma with a Lower Limit of Quantification (LLOQ) of 0.05 ng/mL.
Reagent Preparation
-
Stock Solution: Dissolve 1 mg Clonidine-d4 HCl in 10 mL Methanol to yield 100 µg/mL (free base equivalent). Store at -20°C.
-
Working IS Solution: Dilute Stock to 10 ng/mL in 50:50 Methanol:Water.
Sample Extraction (Liquid-Liquid Extraction)
-
Aliquot: Transfer 200 µL of plasma into a clean polypropylene tube.
-
Spike: Add 20 µL of Working IS Solution (Clonidine-d4). Vortex for 10 seconds.
-
Alkalize: Add 50 µL of 1.0 M NaOH. (Crucial: Increases pH > 10, driving Clonidine into the organic phase).
-
Extract: Add 1 mL of Hexane:Ethyl Acetate (90:10 v/v).
-
Agitate: Mechanical shaker for 10 minutes; Centrifuge at 4000 rpm for 5 minutes.
-
Transfer: Flash-freeze the aqueous layer (dry ice bath) and decant the organic supernatant into a clean tube.
-
Dry: Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL Mobile Phase.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: Isocratic Acetonitrile:Water (60:40) + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Ionization: Electrospray Positive (ESI+).[6]
-
Transitions: Monitor
230.1 44.1 (Analyte) and 234.1 48.1 (IS).
References
-
Müller, C., et al. (2007). Sensitive and convenient method for the quantification of clonidine in serum of pediatric patients using liquid chromatography/tandem mass spectrometry.[6] Journal of Chromatography B, 846(1-2), 375-378. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 45038695, Clonidine-d4 Hydrochloride. Retrieved from [Link]
-
Cerilliant. (n.d.). Clonidine-D4 HCl Certified Reference Material. Retrieved from [Link]
Sources
- 1. Clonidine-d4 (hydrochloride) | CAS 67151-02-4 | Cayman Chemical | Biomol.com [biomol.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Clonidine-d4 Hydrochloride | C9H10Cl3N3 | CID 45038695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clonidine-d4 HCl - CAS - 67151-02-4 | Axios Research [axios-research.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
